Pan-Bcl-2 Antagonism of BH3M6 vs. Selective Inhibitor Profiles
BH3M6 is characterized as a pan-Bcl-2 antagonist, demonstrating functional inhibition of Bcl-XL, Bcl-2, and Mcl-1 [1]. In stark contrast, the clinically approved Bcl-2 inhibitor Venetoclax (ABT-199) exhibits high selectivity for Bcl-2 (Ki <0.010 nM) with substantially weaker binding to Bcl-XL (Ki = 48 nM) and negligible affinity for Mcl-1 (Ki >444 nM) [2]. Similarly, the clinical-stage dual inhibitor Navitoclax (ABT-263) potently inhibits Bcl-2, Bcl-XL, and Bcl-w (Ki ≤1 nM) but is ineffective against Mcl-1 [3]. This comparison highlights BH3M6's unique ability to target all three major pro-survival proteins simultaneously.
| Evidence Dimension | Target Engagement Profile (Binding Affinity, Ki) |
|---|---|
| Target Compound Data | Pan-antagonist; inhibits Bcl-XL, Bcl-2, and Mcl-1. |
| Comparator Or Baseline | Venetoclax: Bcl-2 Ki <0.010 nM, Bcl-XL Ki = 48 nM, Mcl-1 Ki >444 nM [2]. Navitoclax: Bcl-2/Bcl-XL/Bcl-w Ki ≤1 nM, weak Mcl-1 binding [3]. |
| Quantified Difference | BH3M6 targets Mcl-1 in addition to Bcl-2/Bcl-XL, unlike Venetoclax and Navitoclax. |
| Conditions | Cell-free binding assays (TR-FRET, FP). |
Why This Matters
This broad target engagement profile makes BH3M6 a distinct and non-substitutable research tool for studying apoptotic signaling in cellular contexts where Mcl-1, Bcl-2, and Bcl-XL are co-expressed or where Mcl-1 is a known resistance factor.
- [1] Kazi A, Sun J, Doi K, et al. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner. J Biol Chem. 2011 Mar 18;286(11):9382-92. View Source
- [2] Chemical Probes Portal. Venetoclax. Accessed via www.chemicalprobes.org. View Source
- [3] Adooq Bioscience. ABT-263 (Navitoclax) Datasheet. Accessed via www.adooq.cn. View Source
